2-(Benzylamino)-6-chlorobenzonitrile
Description
2-(Benzylamino)-6-chlorobenzonitrile is a benzonitrile derivative featuring a benzylamino substituent at position 2 and a chlorine atom at position 6 of the aromatic ring. This compound belongs to a class of nitrile-containing molecules with diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(benzylamino)-6-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8,17H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLRJZGDLVKMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6-chlorobenzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with benzylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the benzylamino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-6-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: Oxidation reactions can convert the benzylamino group to a corresponding benzylamine oxide.
Reduction: Reduction reactions can reduce the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzylamines or benzylthiols.
Oxidation: Products include benzylamine oxides.
Reduction: Products include primary amines.
Scientific Research Applications
2-(Benzylamino)-6-chlorobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-6-chlorobenzonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in various chemical reactions, modulating the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-(Benzylamino)-6-chlorobenzonitrile, differing primarily in substituent type and position:
Key Observations:
- Electron Effects: The benzylamino group in the target compound introduces steric bulk and basicity compared to smaller substituents like methyl or methoxy.
- Solubility: Lipophilicity increases with bulky aryl/alkylamino groups (e.g., benzylamino) compared to halogen or oxygen-based substituents.
- Reactivity : The nitrile group facilitates nucleophilic substitution or cyclization, as seen in the synthesis of epoxide derivatives .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
